The compound's chemical structure can be represented by the formula and it has a molecular weight of approximately 294.3 g/mol. It is often referenced in scientific literature as an intermediate in the synthesis of eslicarbazepine acetate, which is used to treat epilepsy and other neurological disorders .
The synthesis of 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves several steps, utilizing both chemical and enzymatic methods. One notable synthesis route includes:
The reaction conditions often include controlled temperatures and pH levels to ensure optimal yields and purity.
The molecular structure of 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide features a dibenzazepine core, characterized by two fused benzene rings and a seven-membered nitrogen-containing ring. Key structural attributes include:
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide participates in various chemical reactions typical of amides and esters. Notable reactions include:
These reactions are critical for modifying the compound's properties for specific applications.
The mechanism of action for 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide primarily relates to its role as a prodrug for eslicarbazepine acetate. Once administered, it is converted into its active form through metabolic processes that involve hydrolysis. The active form modulates voltage-gated sodium channels in neurons, stabilizing hyperexcitable neuronal membranes and reducing seizure activity .
Key physical and chemical properties of 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide include:
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide serves primarily as an intermediate in the synthesis of eslicarbazepine acetate, which is utilized for treating epilepsy and other seizure disorders. Its derivatives are also explored for potential applications in other neurological conditions due to their ability to modulate neuronal excitability.
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide represents a structurally significant dibenzazepine derivative characterized by a tricyclic framework. The core structure consists of a seven-membered azepine ring fused with two benzene rings at positions b and f, forming the dibenzazepine scaffold. Systematic nomenclature identifies this compound as 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl acetate or alternatively as 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, reflecting the presence of two critical functional groups: the carboxamide moiety at position 5 and the acetoxy ester at position 10 [1] [3].
The molecular formula is C₁₇H₁₄N₂O₃, corresponding to a molecular weight of 294.30 g/mol. Key structural identifiers include the SMILES notation CC(=O)OC1=Cc2ccccc2N(C(=O)N)c3ccccc13
and the InChIKey InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21)
[1] [3]. This configuration confers specific physicochemical properties, including a predicted density of 1.36±0.1 g/cm³ and a melting point exceeding 200°C [3]. The compound’s structural relationship to established antiepileptic agents like carbamazepine and oxcarbazepine positions it within a pharmacologically significant chemical class.
Table 1: Key Chemical Identifiers of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
Property | Value |
---|---|
CAS Registry Number | 952740-00-0 |
IUPAC Name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl acetate |
Molecular Formula | C₁₇H₁₄N₂O₃ |
Molecular Weight | 294.30 g/mol |
SMILES | CC(=O)OC1=Cc2ccccc2N(C(=O)N)c3ccccc13 |
InChIKey | InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |
Purity Specifications | >95% (HPLC) |
The discovery of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide emerged from systematic efforts to overcome metabolic limitations of first-generation dibenzazepine antiepileptics. Carbamazepine, though effective, undergoes CYP450-mediated oxidation to carbamazepine-10,11-epoxide—a metabolite associated with adverse effects like dizziness, rash, and hepatotoxicity [4] [7]. Oxcarbazepine (OXC), introduced as a keto-analogue, circumvented epoxide formation via reduction to 10-hydroxy derivatives (mainly S-licarbazepine). However, OXC still generated racemic metabolites with differential pharmacokinetics [4] [8].
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide was designed as a chiral prodrug to optimize metabolic activation. Early research demonstrated that enantiomerically pure forms (e.g., (S)-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, later named eslicarbazepine acetate) undergo enzymatic hydrolysis directly to the therapeutically active (S)-licarbazepine, bypassing oxidative pathways and minimizing inactive metabolites [4] [7] [8]. This strategic modification aimed to enhance target specificity and reduce interpatient variability, positioning the compound as a third-generation dibenzazepine derivative.
Pharmacological evaluations confirmed its sodium channel-blocking properties, with the (S)-enantiomer exhibiting superior potency in inhibiting [³H]batrachotoxinin binding (IC₅₀ ~5 μM) compared to carbamazepine (IC₅₀ ~30 μM) [2] [7]. These attributes underpinned its development into clinically approved agents like Zebinix® (Europe) and Stedesa® (USA) for partial-onset seizures [8].
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide serves as a pivotal synthetic intermediate in the production of oxcarbazepine and its enantiomerically pure metabolites. Industrial routes leverage its structural versatility through three primary approaches:
Direct Esterification of Oxcarbazepine:Treatment of oxcarbazepine with acetic anhydride in dichloromethane, catalyzed by pyridine and 4-dimethylaminopyridine (DMAP), yields the title compound at 88% efficiency. This reaction proceeds at ambient temperature (20°C) within 4 hours [5]:$$\ce{Oxcarbazepine + Ac2O ->[Pyridine/DMAP][CH2Cl2] 10-Acetoxy-5H-dibenzazepine-5-carboxamide}$$
Asymmetric Hydrogenation:Patent literature describes enantioselective synthesis using rhodium catalysts (e.g., Rh(COD)(RcSp-DuanPhos)BF₄) to hydrogenate the 10,11-olefinic bond of the enol acetate precursor. This method affords chiral 10-acetoxy derivatives with high stereochemical purity [8].
Chiral Reduction of Oxcarbazepine:Chemoenzymatic reduction of oxcarbazepine using chiral reducing agents (e.g., borane complexes with Corey-Bakshi-Shibata catalysts) generates (S)-10-hydroxy intermediates, which undergo subsequent acetylation to form the title compound [8].
Table 2: Synthetic Routes to 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
Method | Starting Material | Key Reagents/Conditions | Yield/Purity | Application Context |
---|---|---|---|---|
Esterification | Oxcarbazepine | Acetic anhydride, pyridine/DMAP, CH₂Cl₂, 20°C, 4h | 88%, >95% purity | Industrial scale-up [5] |
Asymmetric Hydrogenation | Enol acetate derivative | Rh(COD)(RcSp-DuanPhos)BF₄ catalyst | Not specified | Patent route [8] |
Chiral Reduction/Acetylation | Oxcarbazepine | Chiral borane reductant → Acetylation | High enantiopurity | Enantioselective synthesis [8] |
The compound’s significance extends beyond synthesis: It functions as a reference standard (e.g., Oxcarbazepine Impurity 1 or Dehydro Eslicarbazepine Acetate) in quality control during oxcarbazepine manufacturing [3]. Its stability under refrigeration (>95% purity at +4°C) facilitates handling in analytical and process chemistry [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7